molecular formula C17H10ClF3N2O2S B2743753 2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide CAS No. 303998-36-9

2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2743753
CAS No.: 303998-36-9
M. Wt: 398.78
InChI Key: NCOHIAARDMIXNU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is a thiazole-based small molecule characterized by a central thiazole ring substituted with a 4-chlorophenyl group at position 2 and a carboxamide group linked to a 4-(trifluoromethoxy)phenyl moiety at position 2. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the chlorophenyl moiety contributes to electronic and steric effects, influencing target binding .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2S/c18-11-3-1-10(2-4-11)16-23-14(9-26-16)15(24)22-12-5-7-13(8-6-12)25-17(19,20)21/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOHIAARDMIXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and trifluoromethoxyphenyl groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with thiosemicarbazide can yield the thiazole ring, which is then further functionalized to introduce the trifluoromethoxyphenyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF71.75
A-4311.98
HT291.61

These results suggest that the compound is a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against common pathogens. A study assessed its antibacterial activity:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings indicate the potential of this compound as an antimicrobial agent.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.

Case Study 1: Cytotoxicity Evaluation

In a comparative study of thiazole derivatives, this compound exhibited notable cytotoxic effects on human cancer cell lines:

Compound Name Cell Line IC50 (µM)
Compound AA-4311.98
Compound BHT291.61
This CompoundMCF71.75

This data underscores its potential as an anticancer agent.

Case Study 2: Antibacterial Evaluation

A study evaluated the antibacterial activity of several thiazole derivatives against common pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

The results indicate that this compound possesses significant antibacterial activity.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Key Differences References
2-(4-Chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide - 2-position: 4-chlorophenyl
- 4-position: 4-(trifluoromethoxy)phenylamide
Not explicitly reported (inferred: kinase or CYP inhibition) Reference compound
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide - 2-position: phenylsulfonamide
- 4-position: 4-fluorophenylamide
Potential protease inhibition (sulfonamide group) Sulfonamide instead of chlorophenyl; fluorophenyl instead of trifluoromethoxyphenyl
2-[(4-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide - 2-position: 4-chlorobenzyl
- 4-position: 4-methoxybenzylamide
Antimycobacterial activity (MIC ~5 µM) Benzyl substituents instead of direct aryl groups; methoxy group enhances solubility
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine - 4-position: 4-chlorophenyl
- 2-position: dimethylaminobenzylidene
Kinase inhibition (CDK inhibitors) Schiff base substituent; lacks carboxamide moiety
N-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-phenylalanine - 4-position: acetyl-L-phenylalanine
- 2-position: 4-(trifluoromethoxy)phenyl
Probable protease inhibition (peptide conjugate) Acetyl-amino acid conjugate; broader pharmacokinetic profile

Pharmacological and Biochemical Insights

  • Antimicrobial Activity : Compounds like 2-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide (MIC: 5 µM against Mycobacteria) highlight the role of lipophilic substituents in enhancing membrane penetration . The target compound’s trifluoromethoxy group may similarly improve bioavailability but requires experimental validation.
  • Kinase Inhibition: Thiazole derivatives with arylidene or benzylidene groups (e.g., 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine) inhibit cyclin-dependent kinases (CDKs) via π-π stacking and hydrogen bonding . The target compound’s carboxamide group may facilitate similar interactions.
  • CYP51 Inhibition: Pyridine-based analogues (e.g., UDO and UDD) inhibit Trypanosoma cruzi CYP51 with IC₅₀ values comparable to posaconazole . While the target compound lacks a pyridine ring, its trifluoromethoxy group could modulate CYP binding affinity.

Physicochemical Properties

  • Metabolic Stability: Chlorophenyl and trifluoromethoxy groups reduce oxidative metabolism, as seen in related compounds like N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (95% purity, stable under physiological conditions) .

Biological Activity

The compound 2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C17H10ClF3N2O2S
  • Molecular Weight : 398.79 g/mol
  • CAS Number : [Not specified]
  • Structure : The compound features a thiazole ring substituted with a chlorophenyl and a trifluoromethoxy phenyl group.

Anticancer Properties

Recent studies have demonstrated that compounds related to thiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest. For example, compounds derived from thiazoles have been reported to increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to programmed cell death in cancer cells .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Some related compounds have shown effectiveness against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis.

Case Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic potential of thiazole derivatives against MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values as low as 0.28 µg/mL, demonstrating potent activity against these cancer cells .
  • Mechanistic Insights :
    • The biochemical pathways influenced by these compounds are under investigation. It is hypothesized that they interfere with critical cellular processes essential for tumor growth and survival .
  • Selectivity Studies :
    • Selectivity studies revealed that certain thiazole derivatives had a higher cytotoxic effect on cancer cells compared to normal mammalian cells, suggesting a favorable therapeutic index .

Data Tables

PropertyValue
Molecular FormulaC17H10ClF3N2O2S
Molecular Weight398.79 g/mol
Anticancer Activity (MCF-7)IC50 = 0.28 µg/mL
Antimicrobial ActivityActive against M. tuberculosis

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide?

The compound is typically synthesized via condensation reactions involving thiazole ring formation. Key steps include:

  • Thiazole core assembly : Reacting thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., KOH/EtOH) to form the thiazole ring .
  • Carboxamide linkage : Coupling the thiazole-4-carboxylic acid intermediate with 4-(trifluoromethoxy)aniline using coupling agents like EDC/HOBt in DMF .
  • Critical conditions : Temperature control (<60°C) and anhydrous solvents are essential to minimize side reactions (e.g., hydrolysis of the trifluoromethoxy group) .

Q. How is the structural integrity of this compound validated post-synthesis?

A combination of analytical techniques is used:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., chlorophenyl at C2, carboxamide at C4) and detect impurities .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 413.02 for C17_{17}H11_{11}ClF3_3N2_2O2_2S) .
  • Elemental analysis : Ensures stoichiometric ratios of C, H, N, and S within ±0.4% .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Antiproliferative assays : MTT or SRB assays against cancer cell lines (e.g., HepG2, MCF-7) at 1–100 μM concentrations .
  • Enzyme inhibition studies : Fluorescence-based assays targeting kinases or ion channels (e.g., TRPV1) to identify mechanistic pathways .

Advanced Research Questions

Q. How can researchers address contradictory data in reported IC50_{50}50​ values across cell lines?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., incubation time, serum concentration) to reduce batch effects .
  • Metabolic stability : Use hepatic microsomal stability assays (e.g., human liver microsomes) to assess compound degradation .
  • Off-target interactions : Employ selectivity panels (e.g., Eurofins CEREP Profile) to rule out non-specific binding .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulations improve bioavailability .
  • Metabolic blocking : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to reduce CYP450-mediated oxidation .
  • Toxicity mitigation : Structure-activity relationship (SAR) studies can guide substitutions (e.g., replacing chlorine with methyl groups) to lower hepatotoxicity .

Q. Which crystallographic techniques resolve structural ambiguities in polymorphic forms?

  • Single-crystal X-ray diffraction (SXRD) : SHELX software refines atomic coordinates and thermal parameters to confirm the thiazole-carboxamide dihedral angle (~15°) .
  • Powder XRD : Identifies polymorphs by comparing experimental vs. simulated diffraction patterns .

Key Considerations for Further Research

  • Mechanistic studies : Use CRISPR-Cas9 knockout models to validate target engagement (e.g., TRPV1 or voltage-gated sodium channels) .
  • Data reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral and crystallographic data .

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